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molecular formula C25H31NO4 B1485785 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-butylhexanoic acid CAS No. 218926-48-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-butylhexanoic acid

Cat. No. B1485785
M. Wt: 409.5 g/mol
InChI Key: HRMRDEPDXOIMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622440B2

Procedure details

10 mmol of compound (80) is dissolved in 30 mL of dioxane, and 10 mL of 6N hydrochloric acid solution is added, and the solution is refluxed overnight. The reaction is cooled to room temperature, concentrated to dryness, redissolved in 30 mL of tetrahydrofuran, and 10 mL of water and 30 mmol of sodium bicarbonate is added, followed by 15 mmol of Fmoc-Cl. The biphasic solution is stirred for 1 hour, and the tetrahydrofuran removed under vacuum. The aqueous solution is extracted with 1×50 mL of diethyl ether, acidified with 1N hydrochloric acid solution, and extracted with 2×50 mL of ethyl acetate. The ethyl acetate layers are combined, dry over sodium sulfate, and concentrated. Compound (81) is purified by silica gel column chromatography.
Name
compound ( 80 )
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
30 mmol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:9]([C:19]([OH:21])=[O:20])[N:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])(=O)C1C=CC=CC=1.Cl.C(=O)(O)[O-].[Na+].[C:28](Cl)([O:30][CH2:31][CH:32]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[C:38]2[C:33]1=[CH:34][CH:35]=[CH:36][CH:37]=2)=[O:29]>O1CCOCC1.O>[C:28]([CH:9]([C:19]([OH:21])=[O:20])[N:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])([O:30][CH2:31][CH:32]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[C:38]2[C:33]1=[CH:34][CH:35]=[CH:36][CH:37]=2)=[O:29] |f:2.3|

Inputs

Step One
Name
compound ( 80 )
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(N(CCCC)CCCC)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mmol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl
Step Four
Name
Quantity
30 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The biphasic solution is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 30 mL of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with 1×50 mL of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Compound (81) is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(N(CCCC)CCCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07622440B2

Procedure details

10 mmol of compound (80) is dissolved in 30 mL of dioxane, and 10 mL of 6N hydrochloric acid solution is added, and the solution is refluxed overnight. The reaction is cooled to room temperature, concentrated to dryness, redissolved in 30 mL of tetrahydrofuran, and 10 mL of water and 30 mmol of sodium bicarbonate is added, followed by 15 mmol of Fmoc-Cl. The biphasic solution is stirred for 1 hour, and the tetrahydrofuran removed under vacuum. The aqueous solution is extracted with 1×50 mL of diethyl ether, acidified with 1N hydrochloric acid solution, and extracted with 2×50 mL of ethyl acetate. The ethyl acetate layers are combined, dry over sodium sulfate, and concentrated. Compound (81) is purified by silica gel column chromatography.
Name
compound ( 80 )
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Three
Quantity
30 mmol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([CH:9]([C:19]([OH:21])=[O:20])[N:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])(=O)C1C=CC=CC=1.Cl.C(=O)(O)[O-].[Na+].[C:28](Cl)([O:30][CH2:31][CH:32]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[C:38]2[C:33]1=[CH:34][CH:35]=[CH:36][CH:37]=2)=[O:29]>O1CCOCC1.O>[C:28]([CH:9]([C:19]([OH:21])=[O:20])[N:10]([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH2:13][CH3:14])([O:30][CH2:31][CH:32]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[C:38]2[C:33]1=[CH:34][CH:35]=[CH:36][CH:37]=2)=[O:29] |f:2.3|

Inputs

Step One
Name
compound ( 80 )
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(N(CCCC)CCCC)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mmol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl
Step Four
Name
Quantity
30 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The biphasic solution is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 30 mL of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with 1×50 mL of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Compound (81) is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)C(N(CCCC)CCCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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